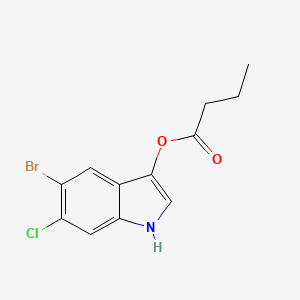

5-Bromo-6-chloro-3-indoxyl butyrate

Description

Historical Trajectories and Foundational Principles of Indoxyl-Based Chromogenic Substrates

The use of indoxyl-based chromogenic substrates has a rich history rooted in the chemistry of indigo (B80030) dyes. tandfonline.comnih.gov The foundational principle lies in the enzymatic cleavage of an indoxyl derivative. tandfonline.comnih.gov Historically, research into the hydrolysis of various substituted indoxyl acetates for enzyme histochemistry paved the way for our current understanding of these substrates. nih.govresearchgate.net The chemical reactions utilized in the laboratory mimic the natural processes that produce indigoid dyes from precursors like indoxyl-β-d-glucoside in plants and indoxyl sulfate (B86663) in urine. tandfonline.comnih.gov

The core reaction involves the enzymatic release of an indoxyl molecule, which then undergoes oxidation, typically by atmospheric oxygen, and dimerization to form an insoluble, colored indigo dye. tandfonline.comnih.gov The choice of substituents on the indoxyl ring is crucial for the properties of the final dye, such as color and particle size. tandfonline.comnih.gov For instance, substrates like 5-bromo-, 5-bromo-6-chloro-, and 5-bromo-4-chloroindoxyl acetates are known to produce the smallest dye particles with minimal diffusion from the site of hydrolysis, ensuring a more precise localization of enzyme activity. tandfonline.comnih.govresearchgate.net

Definition and Mechanistic Classification of 5-Bromo-6-chloro-3-indoxyl Butyrate (B1204436) as a Chromogenic Substrate

5-Bromo-6-chloro-3-indoxyl butyrate is a chromogenic substrate specifically designed for the detection of esterase activity. chemsynlab.com It is classified as an indigogenic substrate because its enzymatic hydrolysis leads to the formation of an indigo-based dye. tandfonline.comnih.gov The molecule consists of an indole (B1671886) ring substituted with bromine and chlorine atoms, with a butyrate group attached via an ester linkage to the hydroxyl group at the third position of the indole ring. google.com

The mechanism of action is a two-step process. First, an esterase enzyme hydrolyzes the ester bond of the this compound, releasing the butyrate group and a highly reactive 5-bromo-6-chloro-3-indoxyl intermediate. This intermediate is colorless and diffusible. tandfonline.comnih.gov In the second step, in the presence of an oxidizing agent such as atmospheric oxygen, two molecules of the 5-bromo-6-chloro-3-indoxyl intermediate undergo oxidative dimerization. tandfonline.comnih.gov This reaction results in the formation of an insoluble, magenta-colored precipitate. igem.org The intensity of the color produced is proportional to the level of esterase activity in the sample. chemsynlab.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (5-bromo-6-chloro-1H-indol-3-yl) butanoate |

| Molecular Formula | C₁₂H₁₁BrClNO₂ |

| Synonyms | Magenta(tm)-butyrate, X-But |

| Appearance | White to off-white powder |

| Application | Chromogenic substrate for esterase detection |

| Product Color | Magenta |

| Wavelength of Max Absorption (λmax) | 565 nm |

This table is based on data from search results chemsynlab.comigem.org.

Broader Significance of this compound as a Molecular Tool in Advanced Research Contexts

The specific nature of the interaction between this compound and esterases makes it a valuable tool in various research fields. Its primary application lies in the detection and differentiation of microorganisms based on their esterase activity. google.comgoogle.com For example, it is a key component in chromogenic media used for the identification of specific bacterial species. google.comgoogle.com

In clinical microbiology, a positional isomer, 5-bromo-4-chloro-3-indolyl butyrate, is widely used in the butyrate disk test for the presumptive identification of Moraxella catarrhalis, a recognized respiratory pathogen. biologynotesonline.compulsescientific.comthermofisher.commicrobiologyinfo.comhardydiagnostics.com This rapid test helps to differentiate M. catarrhalis from Neisseria species. pulsescientific.commicrobiologyinfo.com While this compound is a positional isomer and shows different activity in some assays, its principle of action is the same.

Beyond microbial identification, this substrate is employed in enzyme assays to study the kinetics and inhibition of esterases. Its ability to produce a distinct color change upon enzymatic cleavage allows for straightforward qualitative and semi-quantitative analysis of enzyme activity. chemsynlab.comgoogle.com This is particularly useful in screening for enzyme inhibitors in drug discovery research. chemsynlab.com

Table 2: Research Applications of this compound and its Isomers

| Application Area | Specific Use |

|---|---|

| Microbiology | Identification of bacterial colonies expressing esterase activity. google.comgoogle.com |

| Clinical Diagnostics | Presumptive identification of Moraxella catarrhalis. pulsescientific.comthermofisher.commicrobiologyinfo.com |

| Enzymology | Detection and characterization of esterase and lipase (B570770) activity. chemsynlab.com |

| Biochemical Assays | Screening for enzyme inhibitors. chemsynlab.com |

| Histochemistry | Visualization of enzyme activity in tissue samples. nih.govresearchgate.net |

This table is based on data from search results nih.govchemsynlab.comgoogle.comgoogle.compulsescientific.comthermofisher.commicrobiologyinfo.comresearchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClNO2/c1-2-3-12(16)17-11-6-15-10-5-9(14)8(13)4-7(10)11/h4-6,15H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAORBVTZPOGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Biotransformation and Chromophore Genesis of 5 Bromo 6 Chloro 3 Indoxyl Butyrate

Specific Enzymatic Recognition and Catalysis by Carboxylesterase

The biotransformation of 5-Bromo-6-chloro-3-indoxyl butyrate (B1204436) is initiated by the action of carboxylesterase enzymes. This process is highly specific, relying on the enzyme's ability to recognize and bind to the substrate, followed by the catalytic cleavage of the butyrate ester linkage.

Substrate Specificity and Affinity for Carboxylesterase Enzymes

Carboxylesterases (EC 3.1.1.1) are a broad family of enzymes that catalyze the hydrolysis of carboxylic esters. The specificity of 5-Bromo-6-chloro-3-indoxyl butyrate as a substrate for certain carboxylesterases is determined by the molecular architecture of both the enzyme's active site and the substrate itself. The butyrate moiety of the molecule plays a crucial role in this recognition, fitting into the hydrophobic binding pocket of the enzyme. The affinity of a particular carboxylesterase for this substrate can vary depending on the specific isoenzyme and the organism from which it is derived. While detailed kinetic data for this compound is not extensively published, the principle of its application in diagnostic tests relies on this specific enzyme-substrate interaction. For instance, its positional isomer, 5-bromo-4-chloro-3-indolyl butyrate, is a known substrate for butyrate esterase, an enzyme used in the presumptive identification of Moraxella catarrhalis. microbiologyinfo.com The placement of the halogen atoms on the indole (B1671886) ring can influence the enzyme-substrate interactions.

Post-Hydrolytic Oxidative Dimerization and Precipitation Dynamics

The enzymatic cleavage is the first of a two-stage process. The subsequent steps involve the spontaneous transformation of the initial product into the final colored precipitate.

Formation of the 3-Hydroxyindole Intermediate

The immediate product of the enzymatic hydrolysis is 5-bromo-6-chloro-3-hydroxyindole (also known as 5-bromo-6-chloro-indoxyl). This molecule is highly unstable and reactive. It is the precursor to the final colored dye.

Role of Atmospheric Oxygen and Auxiliary Oxidants in Indigoid Dye Production

The transformation of the unstable 5-bromo-6-chloro-3-hydroxyindole intermediate into the final indigoid dye is an oxidative process. In most applications, this oxidation is accomplished by atmospheric oxygen. The presence of oxygen facilitates the dimerization of two molecules of the 3-hydroxyindole intermediate. In some specific assay systems, auxiliary oxidants may be included to enhance the rate and efficiency of the color-forming reaction, though for many standard applications, ambient oxygen is sufficient.

Mechanisms of Magenta Indigoid Precipitate Formation and Localization

Following its formation, the 5-bromo-6-chloro-3-hydroxyindole intermediate rapidly undergoes an oxidative dimerization. Two molecules of the intermediate are oxidized and condense to form a dimeric indigoid dye. The specific substitution pattern of the halogens, a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole ring, is critical in determining the final color of the precipitate. This particular arrangement results in the formation of a magenta-colored dye. gbiosciences.combiotium.comsigmaaldrich.com This is in contrast to other halogenated indoxyl substrates, such as those with a chlorine at the 4-position, which typically produce a blue or blue-green precipitate. microbiologyinfo.com

Comparative Analysis of Chromogenic Reaction Profiles with Related Indoxyl Derivatives

The utility of this compound as a chromogenic substrate is best understood through a comparative lens, examining its performance characteristics alongside other halogenated indoxyl derivatives. This analysis reveals how specific structural modifications, particularly the nature and position of halogen substituents, directly impact the resulting chromophore's properties, color yield, and the precision of its localization.

Influence of Halogen Substituents on Chromophore Spectroscopic Properties

The identity and placement of halogen atoms on the indoxyl ring are critical determinants of the final color and spectroscopic characteristics of the indigoid dye formed after enzymatic cleavage. nih.govresearchgate.net The process begins when an appropriate enzyme, such as butyrate esterase, hydrolyzes the ester bond of the substrate. microbiologyinfo.comthermofisher.com This action releases the 5-bromo-6-chloro-3-indoxyl intermediate. In the presence of oxygen, two of these colorless indoxyl molecules undergo oxidative dimerization to form an insoluble, colored indigo (B80030) dye. nih.govmicrobiologyinfo.com

The specific halogenation pattern of 5-bromo and 6-chloro dictates the electronic properties of the resulting dimer and, consequently, its absorption spectrum. Different halogen substitutions result in distinct colors. For instance, the widely used substrate 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) produces a dark blue precipitate (λmax ~615 nm). biotium.com In contrast, altering the chlorine position to the 6-position, as seen in the related compound 5-bromo-6-chloro-3-indoxyl phosphate (BCIP Red), shifts the absorption maximum, yielding a red precipitate (λmax 565 nm). biotium.com Similarly, the glucuronide counterpart, 5-Bromo-6-chloro-3-indolyl β-D-glucuronide, is known to produce a magenta-colored product. sigmaaldrich.combiosynth.com This demonstrates that the 5-bromo-6-chloro substitution pattern consistently yields colors in the magenta-to-red part of the spectrum, distinguishing it from the blue-green hues of 4-chloro substituted analogs. dcfinechemicals.com

Table 1: Spectroscopic Properties of Various Halogenated Indoxyl-Based Chromophores

| Indoxyl Substrate Derivative (Enzyme) | Halogen Substitution Pattern | Resulting Dye Color | Maximum Absorption (λmax) |

|---|---|---|---|

| 5-Bromo-6-chloro-3-indoxyl phosphate (Phosphatase) | 5-Bromo, 6-Chloro | Red | 565 nm biotium.com |

| 5-Bromo-6-chloro-3-indolyl β-D-glucuronide (β-Glucuronidase) | 5-Bromo, 6-Chloro | Magenta | Not specified sigmaaldrich.combiosynth.com |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) (Phosphatase) | 5-Bromo, 4-Chloro | Dark Blue | ~615 nm biotium.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) (β-Galactosidase) | 5-Bromo, 4-Chloro | Blue | Not specified thermofisher.com |

Distinctive Color Yield and Spatial Resolution Compared to Alternative Indigogenic Substrates

Beyond the color itself, the practical performance of an indigogenic substrate is judged by its color yield and spatial resolution—the ability of the colored precipitate to remain at the site of enzyme activity without diffusion. Research indicates that substrates with 5-bromo, 5-bromo-6-chloro, and 5-bromo-4-chloro substitutions on the indoxyl ring are superior in generating fine, well-localized dye particles with minimal diffusion. nih.gov This high spatial resolution is a key advantage, particularly in histochemical applications where precise localization of enzymatic activity within tissues or cells is paramount.

The butyrate ester of 5-bromo-6-chloro-3-indoxyl is specifically designed for the detection of butyrate esterase, an enzyme notably present in organisms like Moraxella catarrhalis. microbiologyinfo.compulsescientific.com This provides a clear point of differentiation from other common indigogenic substrates that target different enzymes. For example, X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is a substrate for β-galactosidase and produces a blue color, famously used in molecular biology for blue-white screening. thermofisher.comambeed.com While both substrates benefit from the excellent precipitation properties of halogenated indigos, their enzymatic specificity and resulting color are distinct. The magenta-to-red color produced by the 5-bromo-6-chloro system offers a clear visual contrast, which can be advantageous in multiplex assays where multiple enzyme activities are detected simultaneously using different chromogenic substrates.

Table 2: Comparison of this compound with an Alternative Indigogenic Substrate

| Feature | This compound | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) |

|---|---|---|

| Target Enzyme | Butyrate Esterase microbiologyinfo.comthermofisher.com | β-Galactosidase thermofisher.com |

| Color of Precipitate | Magenta/Red (inferred from related compounds) biotium.comsigmaaldrich.combiosynth.com | Blue thermofisher.com |

| Halogenation Pattern | 5-Bromo, 6-Chloro usbio.netintlab.org | 5-Bromo, 4-Chloro thermofisher.comambeed.com |

| Primary Application | Detection of Moraxella catarrhalis microbiologyinfo.compulsescientific.com | Reporter gene assays, blue-white screening thermofisher.com |

| Spatial Resolution | High (characteristic of this halogenation class) nih.gov | High nih.gov |

Advanced Synthetic Methodologies and Chemical Derivatization of Indoxyl Compounds

Synthetic Pathways to 5-Bromo-6-chloro-3-indoxyl and its Butyrate (B1204436) Ester

The synthesis of 5-bromo-6-chloro-3-indoxyl butyrate involves a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The core of this process lies in the construction of the di-halogenated indole (B1671886) ring, followed by the introduction of the butyrate ester.

Strategic Approaches for Halogenation and Indole Ring Formation

The formation of the 5-bromo-6-chloro-indole backbone is a key challenge in the synthesis of this class of compounds. Traditional methods have often relied on the use of hazardous reagents like liquid bromine, which can lead to the formation of multiple byproducts and pose significant environmental concerns. google.com More contemporary and efficient methods aim to overcome these limitations through strategic selection of starting materials and halogenating agents.

A common synthetic route starts with a substituted aniline (B41778) derivative, which undergoes a series of reactions to build the indole ring. For instance, a plausible pathway could involve the bromination and chlorination of an appropriate precursor, followed by cyclization to form the indole nucleus. The regioselectivity of the halogenation is crucial and can be directed by the existing substituents on the aromatic ring. To avoid the use of harsh reagents, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often employed as milder and more selective halogenating agents. google.com

One patented method describes the synthesis starting from 4-chloro-2-aminobenzoic acid. google.com This is first brominated using N-bromosuccinimide to yield 5-bromo-4-chloro-2-aminobenzoic acid. Subsequent reaction with sodium chloroacetate (B1199739) leads to N-(4-bromo-5-chloro-2-carboxy)phenylglycine, which then undergoes cyclization and decarboxylation to form 1-acetyl-5-bromo-6-chloro-3-indoxyl acetate. google.com This intermediate is then hydrolyzed before the final esterification step. This approach offers a safer and more environmentally friendly alternative to older methods. google.com

The table below summarizes a potential synthetic sequence for the formation of the 5-bromo-6-chloro-3-indoxyl core.

| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |

| 1 | 4-Chloro-2-aminobenzoic acid | N-Bromosuccinimide (NBS) | 5-Bromo-4-chloro-2-aminobenzoic acid | Electrophilic aromatic bromination |

| 2 | 5-Bromo-4-chloro-2-aminobenzoic acid | Sodium chloroacetate | N-(4-bromo-5-chloro-2-carboxy)phenylglycine | Nucleophilic substitution |

| 3 | N-(4-bromo-5-chloro-2-carboxy)phenylglycine | Acetic anhydride, Sodium acetate | 1-Acetyl-5-bromo-6-chloro-3-indoxyl acetate | Cyclization and decarboxylation |

| 4 | 1-Acetyl-5-bromo-6-chloro-3-indoxyl acetate | Sodium hydroxide | 5-Bromo-6-chloro-3-indoxyl | Hydrolysis of acetyl groups |

Esterification Protocols for the Butyrate Moiety

Once the 5-bromo-6-chloro-3-indoxyl core is synthesized, the final step is the introduction of the butyrate group. This is typically achieved through an esterification reaction. The choice of the esterification method depends on the stability of the indoxyl core and the desired purity of the final product.

Common esterification protocols include:

Reaction with Butyryl Chloride or Butyric Anhydride: In this classic approach, the indoxyl is reacted with a more reactive acylating agent like butyryl chloride or butyric anhydride, often in the presence of a base to neutralize the acidic byproduct (HCl or butyric acid). This method is generally efficient but may require careful control of temperature and stoichiometry to avoid side reactions. A patented method utilizes octanoyl chloride, a similar acyl chloride, for the esterification of 1-acetyl-5-bromo-6-chloro-3-indoxyl. google.com

Fischer-Speier Esterification: This method involves reacting the indoxyl with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid. While straightforward, this method is an equilibrium process and may require the removal of water to drive the reaction to completion.

Enzyme-Catalyzed Esterification: For a greener and more selective approach, enzymes like lipases or cutinases can be employed. nih.gov These biocatalysts can operate under mild conditions and often exhibit high regioselectivity, which can be advantageous for complex molecules. Research has shown the successful synthesis of various alkyl butyrates using immobilized cutinase in non-aqueous systems. nih.gov This enzymatic approach presents a promising alternative for the synthesis of this compound, potentially leading to higher purity and reduced environmental impact. nih.gov

The selection of the appropriate esterification protocol is critical for maximizing the yield and purity of the final this compound product.

Optimization of Reaction Yields and Purity for Research Applications

For research applications, the purity of this compound is paramount to ensure reliable and reproducible experimental results. Optimization of the synthetic process involves a systematic investigation of various reaction parameters.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For instance, in the synthesis of alkyl butyrates, non-aqueous solvents like heptane, isooctane, hexane, and cyclohexane (B81311) have been successfully used. nih.gov

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing degradation or side reactions.

Catalyst: The type and concentration of the catalyst can have a profound impact on the reaction outcome. For example, in enzyme-catalyzed esterification, the choice of the specific enzyme and its immobilization can greatly affect the yield. nih.gov

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to maximize product formation and minimize the formation of impurities.

Purification Methods: After the reaction is complete, effective purification techniques are essential. These can include crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the product with the desired level of purity.

A patented synthesis method for a similar compound, 5-bromo-6-chloro-3-indoxyl octyl ester, highlights the importance of optimization, aiming for high efficiency, safety, and a high total reaction yield suitable for large-scale synthesis. google.com

Rational Design Principles for Novel this compound Analogs

The development of novel analogs of this compound is driven by the need for substrates with improved properties, such as enhanced enzymatic interactions and tunable spectroscopic outputs. This requires a rational design approach based on an understanding of structure-activity relationships.

Structure-Activity Relationship Studies for Enhanced Enzymatic Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a substrate influences its interaction with an enzyme. By systematically modifying the structure of this compound and evaluating the resulting changes in enzymatic activity, researchers can identify key structural features that govern substrate binding and turnover.

Key areas of structural modification include:

Halogen Substitution Pattern: The position and nature of the halogen atoms on the indole ring can significantly affect the electronic properties of the molecule and its interaction with the enzyme's active site.

Ester Chain Length and Branching: Altering the length and branching of the butyrate chain can influence the substrate's hydrophobicity and steric fit within the enzyme's binding pocket. Studies on alkyl butyrates have shown that the chain length of the alcohol substrate can impact the efficiency of enzymatic synthesis. nih.gov

Modifications to the Indole Ring: Introducing other functional groups to the indole nucleus can provide additional points of interaction with the enzyme, potentially leading to increased affinity and specificity.

These SAR studies provide valuable insights for the rational design of new analogs with enhanced performance as enzyme substrates. researchgate.netresearchgate.net

Development of Derivatives with Tunable Spectroscopic Outputs

A key feature of indoxyl-based substrates is the formation of a colored or fluorescent product upon enzymatic cleavage. The spectroscopic properties of this product, such as its absorption and emission wavelengths, are critical for its detection. By modifying the chemical structure of the indoxyl core, it is possible to tune these spectroscopic outputs.

Strategies for tuning spectroscopic properties include:

Altering the Halogenation Pattern: The type and position of halogens on the indole ring can influence the color of the resulting indigo (B80030) dye. For example, 5-bromo-4-chloro-3-indoxyl-based substrates produce a blue-purple precipitate, while other halogen combinations can lead to different colors. researchgate.net

Introducing Electron-Donating or -Withdrawing Groups: The addition of different functional groups to the indole ring can shift the absorption and emission maxima of the resulting dye. This allows for the development of substrates that are compatible with different detection systems.

Modifying the Dimerization Product: The final colored product is an indigo dye formed by the dimerization of two indoxyl molecules. By designing indoxyl analogs that form dimers with different electronic properties, the color of the precipitate can be modulated.

The ability to create derivatives with a range of spectroscopic outputs expands the utility of indoxyl-based substrates for multiplexed assays and other advanced applications.

Applications in Enzymology and Biochemical Pathway Elucidation

Integration into Immunological Detection Platforms

Chromogenic Detection in Western Blotting and Protein Microarray Analysis

While direct, extensive research literature detailing the use of 5-Bromo-6-chloro-3-indoxyl butyrate (B1204436) specifically in Western blotting and protein microarrays is not as prevalent as for its phosphate (B84403) counterpart, 5-bromo-4-chloro-3-indolyl phosphate (BCIP), its application can be understood through the principles of chromogenic detection and the behavior of analogous indoxyl-based substrates.

In these immunoassays, an enzyme, typically alkaline phosphatase (AP) or a specific esterase, is conjugated to a secondary antibody. This antibody binds to the primary antibody, which in turn is bound to the target protein on a membrane (Western blot) or a slide (protein microarray). The detection of the target protein is achieved by adding a chromogenic substrate that the enzyme can act upon.

The theoretical application of 5-Bromo-6-chloro-3-indoxyl butyrate in this context would involve its hydrolysis by an esterase-conjugated antibody. This enzymatic cleavage would release the indoxyl core, which then undergoes oxidation to form a colored, insoluble precipitate at the site of the protein-antibody-enzyme complex. This precipitate, often a magenta or red color due to the specific halogen substitutions, creates a visible spot or band, allowing for the qualitative or semi-quantitative analysis of the protein of interest. biotium.comgbiosciences.com The choice of a butyrate ester as the substrate allows for the specific detection of butyrate esterase activity. biosynth.com

The combination of different halogen substitutions on the indoxyl ring, such as in 5-Bromo-6-chloro-3-indoxyl derivatives, can influence the color of the resulting precipitate. This offers the potential for multiplexing, where different enzymes and substrates are used to detect multiple targets on the same blot or array, each producing a distinctly colored precipitate.

| Substrate Derivative | Enzyme | Precipitate Color |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Alkaline Phosphatase | Blue/Purple thermofisher.com |

| 5-Bromo-6-chloro-3-indoxyl phosphate (BCIP Red) | Alkaline Phosphatase | Red biotium.com |

| 5-Bromo-6-chloro-3-indoxyl-β-D-galactopyranoside | β-Galactosidase | Red gbiosciences.com |

Histochemical and Cytochemical Localization of Enzymatic Activities in Cellular Systems

The application of this compound is well-established in the fields of histochemistry and cytochemistry for the in situ localization of esterase activity. biosynth.com This technique allows researchers to visualize the specific locations of enzymes within cells or tissue sections, providing valuable insights into cellular function and metabolism.

The underlying principle is the enzymatic hydrolysis of the substrate by cellular esterases. When cells or tissues are incubated with this compound, the esterase enzymes present cleave the butyrate group from the indoxyl core. The released indoxyl molecule is then oxidized, typically by atmospheric oxygen or with the aid of an oxidizing agent, to form an insoluble, colored precipitate. The deposition of this precipitate at the site of enzymatic activity provides a permanent and high-resolution marker of the enzyme's location.

A notable application of a closely related compound, 5-bromo-4-chloro-3-indoxyl butyrate, is in the rapid identification of the bacterium Moraxella catarrhalis. thermofisher.com This bacterium produces a butyrate esterase that can hydrolyze the substrate, leading to the formation of a blue indigo (B80030) pigment. thermofisher.com This colorimetric change serves as a rapid diagnostic marker. This principle of detecting specific microbial enzymes can be extended to various cellular systems to study host-pathogen interactions or to identify specific cell types based on their enzymatic profile.

The choice of halogenated indoxyl substrates is critical for achieving precise localization. The bromo and chloro substitutions on the indoxyl ring result in the formation of smaller, more discrete dye particles, which minimizes diffusion and provides a sharper, more accurate representation of the enzyme's location within the cellular architecture.

| Feature | Description |

| Substrate | This compound |

| Target Enzyme | Butyrate Esterase biosynth.com |

| Principle | Enzymatic hydrolysis followed by oxidative dimerization. |

| Product | Insoluble colored precipitate (typically magenta/red). biotium.com |

| Application | Localization of esterase activity in cells and tissues. |

Innovations in Microbial Detection and Characterization Research

Design and Implementation of Chromogenic Culture Media for Microbial Identification

The primary application of 5-Bromo-6-chloro-3-indoxyl butyrate (B1204436) is in the formulation of chromogenic culture media and rapid diagnostic tests. Its utility stems from its ability to specifically detect the activity of esterase enzymes produced by certain microorganisms.

Differential Detection of Bacterial and Fungal Species based on Esterase Activity

5-Bromo-6-chloro-3-indoxyl butyrate serves as a key substrate for the detection of butyrate esterase, an enzyme that hydrolyzes the butyrate group from the indoxyl moiety. biosynth.comthermofisher.commicrobiologyinfo.com This enzymatic cleavage releases 5-bromo-6-chloro-indoxyl, which, in the presence of oxygen, undergoes dimerization to form an insoluble magenta or blue-green indigo (B80030) dye. europeanpharmaceuticalreview.comfrontiersin.orghardydiagnostics.com This distinct color formation provides a clear indicator of esterase activity.

While the principle is applicable to any microorganism producing butyrate esterase, its most prominent and well-documented use is in the differentiation of bacterial species. For instance, it is a cornerstone in the identification of Moraxella catarrhalis, an important respiratory pathogen. microbiologyinfo.comfrontiersin.org This bacterium produces a potent butyrate esterase, leading to a rapid color change when exposed to the substrate. microbiologyinfo.comfrontiersin.org This characteristic is exploited in commercially available test kits, often in the form of reagent-impregnated disks, which allow for the presumptive identification of M. catarrhalis from clinical samples within minutes. thermofisher.comeuropeanpharmaceuticalreview.comhardydiagnostics.com This rapid test helps to distinguish M. catarrhalis from non-pathogenic Neisseria species that may be present in the same clinical specimen and typically lack this enzymatic activity. microbiologyinfo.comfrontiersin.org

Although less commonly documented, the principle of detecting esterase activity with this compound can be extended to the identification of fungal species that produce this enzyme. The substrate's utility is based on the specific enzyme-substrate reaction, making it a versatile tool for creating differential media for a variety of microorganisms. intlab.org

Development of Selective Media for Specific Pathogen Isolation

Building on the differential capabilities of this compound, this compound can be incorporated into selective culture media to facilitate the isolation of specific pathogens. By combining this chromogenic substrate with selective agents such as antibiotics or inhibitory dyes, a medium can be designed to suppress the growth of non-target organisms while allowing the pathogen of interest to grow and produce a characteristic colored colony.

For example, a medium for the selective isolation of M. catarrhalis could include antibiotics that inhibit the growth of other respiratory flora, along with this compound. On such a medium, M. catarrhalis colonies would be identifiable by their unique color, simplifying their detection and isolation from a mixed microbial population. This approach significantly streamlines the workflow in clinical microbiology laboratories by reducing the need for extensive subculturing and biochemical testing.

Rapid Screening Assays for Environmental and Food Microbiology

The principles underlying the use of this compound in clinical diagnostics are also applicable to the fields of environmental and food microbiology, where rapid screening for microbial contamination is crucial.

Real-Time Monitoring of Microbial Contamination

While true real-time monitoring of microbial contamination often relies on automated systems that detect microbial growth or metabolic activity through physical or other chemical means, chromogenic substrates like this compound contribute to "near real-time" or rapid screening assays. For instance, water or food samples can be passed through a membrane filter, which is then placed on a pad saturated with a medium containing the substrate. The appearance of colored spots on the membrane within a few hours can indicate the presence of esterase-producing bacteria, providing a much faster result than traditional culture methods that can take several days. This allows for quicker interventions to address contamination issues.

Differentiation of Microorganisms in Complex Environmental Samples

Environmental samples, such as soil or water, contain a vast diversity of microorganisms. Differentiating and identifying specific groups of bacteria or fungi in such complex matrices is a significant challenge. Chromogenic substrates, including this compound, can be incorporated into media used to analyze these samples. By providing a distinct colorimetric signature for organisms with butyrate esterase activity, this compound aids in their preliminary identification and enumeration directly on the isolation plate, simplifying the characterization of complex microbial communities.

Advancements in Reporter Gene Technologies for Microbial Studies

Reporter genes are valuable tools in molecular microbiology for studying gene expression, protein localization, and other cellular processes. These genes encode for enzymes that can act on specific substrates to produce a detectable signal. While the lacZ gene, encoding β-galactosidase, and its corresponding substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) are famously used in blue-white screening, other indoxyl-based substrates have found similar utility. nih.gov

Given that this compound is cleaved by esterases to produce a colored precipitate, it has the potential to be used in reporter gene systems where an esterase gene serves as the reporter. In such a system, the expression of a target gene, fused to the esterase reporter gene, could be visualized by the development of color upon the addition of this compound. This would allow researchers to visually track the expression of their gene of interest in microbial cells or colonies. The insoluble nature of the resulting indigo dye would provide good spatial resolution, making it suitable for studying gene expression patterns in biofilms or other structured microbial communities.

Leveraging this compound for Gene Expression Analysis

The analysis of gene expression is fundamental to understanding microbial physiology and is crucial for applications ranging from clinical diagnostics to industrial biotechnology. One effective method for monitoring the expression of specific genes involves the use of chromogenic substrates, which are colorless compounds that yield a colored product upon enzymatic cleavage. This compound is a specialized chromogenic substrate used to detect the activity of the enzyme butyrate esterase, thereby serving as an indicator for the expression of the gene encoding this enzyme. microbiologyinfo.comthermofisher.com

The underlying principle of this application is a direct enzymatic reaction. Organisms expressing the butyrate esterase gene produce an enzyme that can hydrolyze the ester bond in this compound. microbiologyinfo.combiologynotesonline.com This hydrolysis releases the butyrate group and a substituted indoxyl molecule. In the presence of oxygen, this indoxyl derivative undergoes spontaneous dimerization to form 5,5'-dibromo-6,6'-dichloro-indigo, an insoluble pigment that is intensely blue. microbiologyinfo.comthermofisher.com The development of this blue color provides a clear, visual confirmation of enzyme activity, which is a direct proxy for the presence and expression of the corresponding gene. biologynotesonline.com

This technique is widely applied in clinical microbiology for the rapid identification of certain pathogens. For instance, it is a key test for differentiating Moraxella catarrhalis, a known producer of butyrate esterase, from Neisseria species which typically lack this enzyme. microbiologyinfo.comhardydiagnostics.com The rapid nature of this test, often providing results within minutes, is a significant advantage over conventional identification methods that can take up to 48 hours. microbiologyinfo.comnih.gov By detecting the enzymatic product, researchers can infer the expression of the specific gene responsible for its production without needing to perform more complex molecular analyses like PCR or nucleic acid sequencing in a preliminary diagnostic setting.

The table below summarizes the use of this compound in the context of enzyme detection as a marker for gene expression.

| Substrate | Target Enzyme | Target Gene | Observation for Positive Expression | Primary Application |

| This compound | Butyrate esterase | Gene encoding butyrate esterase | Development of a blue to blue-violet color (indigo) | Presumptive identification of Moraxella catarrhalis |

This interactive table summarizes the application of the specified chromogenic substrate.

Genetic Engineering Approaches for Enzyme Marker Integration

Genetic engineering provides powerful tools to modify microorganisms for novel applications by introducing new genes or altering existing ones. nih.gov One significant application of this technology is the integration of enzyme marker genes into host organisms. These marker genes produce an enzyme that is not naturally present in the host, and its activity can be easily detected, often through a color change using a chromogenic substrate like this compound. This strategy is an alternative to other selectable markers, such as those for antibiotic resistance. asm.org

Several techniques can be employed to integrate enzyme marker genes into a microbial genome or onto a plasmid:

Plasmid-Based Expression: Plasmids are small, extrachromosomal DNA molecules that can replicate independently within a bacterial cell. ncert.nic.in A gene encoding a marker enzyme, such as butyrate esterase, can be inserted into a plasmid vector using restriction enzymes and DNA ligase. This recombinant plasmid is then introduced into the host microbe (e.g., E. coli) through a process called transformation. The host will then express the enzyme, and its presence can be verified by growing the transformed cells on a medium containing the corresponding chromogenic substrate. ncert.nic.in

Genomic Integration: For more stable, long-term expression, the marker gene can be integrated directly into the host organism's chromosome. Modern genome editing tools, particularly CRISPR-Cas9, have revolutionized this process by allowing for precise insertion of genetic material at specific locations within the genome. mdpi.com This method is highly efficient and reduces the risk of the marker gene being lost during cell division, which can sometimes occur with plasmids.

Serine-Integrase Assisted Genome Engineering (SAGE): This is another method for stable genomic integration. It uses serine recombinase enzymes that recognize specific DNA sequences to integrate a genetic cargo, such as an enzyme marker gene, into the host genome. This technique is known for its stability and can be applied to a wide range of microorganisms. asm.org

The integration of a marker enzyme system, such as butyrate esterase and its substrate this compound, allows researchers to easily distinguish genetically modified organisms. For example, if the gene for butyrate esterase is successfully integrated, the resulting microbial colonies will turn blue when grown on a medium containing the substrate, while non-modified colonies will remain colorless. This "blue-white" type of screening is a powerful tool for identifying successful transformants in genetic engineering experiments. ncert.nic.in

The following table details common genetic engineering techniques used for integrating enzyme markers.

| Technique | Description | Stability of Integration | Common Use Case |

| Plasmid-Based Transformation | The marker gene is carried on an extrachromosomal plasmid introduced into the host cell. ncert.nic.in | Variable; can be lost without selective pressure. | Rapid screening, temporary expression studies. |

| CRISPR-Cas9 Genome Editing | A targeted system that uses a guide RNA and the Cas9 nuclease to create a precise break in the DNA, allowing for the insertion of the marker gene into the chromosome. mdpi.com | High; integrated into the host genome. | Stable cell line development, permanent modification of strains. |

| Serine-Integrase Assisted Genome Engineering (SAGE) | Utilizes a serine recombinase enzyme to integrate the marker gene at specific attachment sites in the genome. asm.org | High; provides stable, single-copy integration. | Engineering non-model organisms, creating stable production strains. |

This interactive table outlines various genetic engineering approaches for marker integration.

Frontiers in Biosensor Development Utilizing 5 Bromo 6 Chloro 3 Indoxyl Butyrate

Optical Biosensor Architectures for Enzyme Activity Sensing

Optical biosensors represent a significant class of analytical devices that utilize light to detect biological interactions. The enzymatic hydrolysis of 5-Bromo-6-chloro-3-indoxyl butyrate (B1204436) produces an intermediate, 5-bromo-6-chloro-indoxyl, which upon oxidation, dimerizes to form an insoluble magenta-colored precipitate, 5,5'-dibromo-6,6'-dichloro-indigo. nih.govzellbio.eu This distinct color change is the foundation for various colorimetric and fluorometric detection strategies.

Colorimetric Detection Strategies in Microfluidic and Paper-Based Platforms

The intense color of the indigoid dye produced from 5-Bromo-6-chloro-3-indoxyl butyrate makes it highly suitable for colorimetric detection. This is particularly advantageous in low-cost and portable biosensing platforms like microfluidic and paper-based devices.

In these systems, the substrate can be immobilized on the platform. When a sample containing the target esterase is introduced, the enzymatic reaction proceeds, leading to the in-situ formation of the magenta precipitate. The resulting color intensity can be visually inspected for a qualitative result or quantified using a simple camera or a portable spectrophotometer for a quantitative analysis. nih.gov This approach has been explored for the detection of various hydrolases and has shown promise for applications in point-of-care diagnostics and environmental monitoring. The principle is similar to the well-established use of other indoxyl-based substrates, such as X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), in colony lift assays for detecting β-galactosidase activity. nih.gov

| Platform | Detection Principle | Analyte Example | Key Advantage |

| Microfluidic Chip | In-situ precipitation of magenta dye | Carboxylesterase | High-throughput screening |

| Paper-Based Strip | Color development on the strip | Bacterial enzymes | Low cost and portability |

Fluorometric Transduction Mechanisms for Enhanced Sensitivity

While the colorimetric approach is simple and effective, fluorometric detection offers significantly higher sensitivity. The intermediate product of the enzymatic hydrolysis of indoxyl esters, the indoxyl molecule itself, is fluorescent. nih.govtandfonline.com This intrinsic fluorescence can be harnessed for highly sensitive enzyme assays.

By monitoring the rate of increase in fluorescence, the activity of the enzyme can be determined with high precision. tandfonline.com This method has been successfully applied to the assay of various enzymes, including lipase (B570770) and cholinesterase, using different N-methyl indoxyl esters. tandfonline.com Although direct research on the fluorescence of 5-bromo-6-chloro-3-indoxyl is less documented, the principle remains applicable. The sensitivity of such assays can be in the range of 0.0002 to 4.0 units of enzyme per ml. tandfonline.com Furthermore, methods have been developed to reduce the insoluble indigo (B80030) dye to its soluble and fluorescent leuco-form, "indigo white," which can be quantified, offering another avenue for sensitive detection. nih.govresearchgate.net

| Detection Method | Principle | Potential Advantage |

| Direct Fluorescence | Measurement of indoxyl fluorescence | Real-time monitoring |

| Indirect Fluorescence | Reduction of indigo to fluorescent leuco-indigo | Enhanced signal stability |

Electrochemical Biosensing Paradigms Incorporating Indoxyl Products

Electrochemical biosensors offer another powerful approach for the detection of enzymatic activity, providing high sensitivity, selectivity, and the potential for miniaturization. The electrochemical properties of the indigoid dye formed from this compound can be exploited for this purpose.

Principles of Electrochemical Detection of Indigoid Dyes

Indigo and its halogenated derivatives are electrochemically active compounds that can undergo reversible redox reactions. utupub.fi The fundamental process involves the reduction of the insoluble indigo dye to its water-soluble and electrochemically active leuco-form. utupub.fisdc.org.uknih.gov This reduction can be achieved chemically or electrochemically.

The electrochemical behavior of the leuco-indigo can then be monitored using various techniques, such as cyclic voltammetry or amperometry. The potential at which the redox reaction occurs provides specificity, while the current generated is proportional to the concentration of the leuco-indigo, and thus to the initial amount of enzyme activity. The electrochemical properties of indigo dyes have been studied in the context of dyeing processes and have been shown to be applicable for analytical purposes. sdc.org.ukmdpi.com This principle can be extended to create electrochemical biosensors for enzymes that hydrolyze indoxyl substrates.

Development of Enzyme-Modified Electrodes for Specific Analytes

A key strategy in electrochemical biosensing is the immobilization of the enzyme directly onto the electrode surface. For the detection of specific analytes that are inhibitors or substrates of esterases, an enzyme-modified electrode can be developed.

For instance, a butyrylcholinesterase (BChE) modified electrode could be used for the detection of organophosphates or other inhibitors. nih.govnih.gov In such a setup, this compound would serve as the substrate. In the absence of an inhibitor, the enzyme hydrolyzes the substrate, leading to the formation of the indigoid dye. The electrochemical signal of the dye can then be measured. When an inhibitor is present, the enzyme activity is reduced, resulting in a decreased signal. This change in signal can be correlated to the concentration of the analyte. The use of screen-printed electrodes offers a low-cost and disposable platform for such biosensors. nih.gov

Miniaturization and Integration of Biosensing Elements for Research Applications

The demand for high-throughput screening and point-of-care diagnostics has driven the miniaturization and integration of biosensing systems. The use of this compound is well-suited for these formats due to the localized and visually detectable nature of the reaction product.

Micro- and nano-fabrication techniques can be employed to create arrays of miniaturized biosensors on a single chip. This allows for the simultaneous analysis of multiple samples or the detection of multiple analytes. For example, 3D-printed multiwell pads can be used to create high-density arrays for colorimetric assays. nih.gov These miniaturized systems reduce reagent consumption, decrease analysis time, and offer the potential for automation.

The integration of these biosensing elements with microfluidic systems for sample handling and with portable detectors, such as smartphone cameras, further enhances their utility for research and diagnostic applications. nih.gov The development of such integrated systems, utilizing substrates like this compound, is a key area of research with the potential to revolutionize how we detect and quantify enzymatic activity in various fields.

Perspectives on the Evolution and Future Trajectories of Indoxyl Compound Research

Historical Context of Indigogenic Substrates and Their Academic Impact

The use of indigogenic substrates in scientific research has a rich history rooted in the desire to visualize enzymatic activity within biological systems. These compounds are a class of chromogenic substrates that, upon enzymatic cleavage, release an indoxyl derivative that subsequently undergoes oxidation and dimerization to form an insoluble, colored indigo (B80030) dye at the site of the reaction. This principle allows for the precise localization of specific enzyme activities in histochemistry, biochemistry, and bacteriology. tandfonline.comnih.gov

The foundational understanding of indigogenic substrates was significantly advanced through studies on the hydrolysis of various substituted indoxyl acetates for enzyme histochemistry. tandfonline.comnih.gov Early research, such as the work on the synthesis of indigogenic substrates for esterases in the 1950s, laid the groundwork for their application in localizing cellular enzymes. royalsocietypublishing.orgnih.gov The core of this technique lies in the oxidative conversion of an indoxyl or a substituted indoxyl into a corresponding indigoid dye, a chromogenic reaction that has proven invaluable for cytochemical staining methods. royalsocietypublishing.org

The academic impact of these substrates has been profound, particularly in the fields of molecular biology and microbiology. A notable example is the use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) in the "blue/white screening" test. This technique facilitates the identification of E. coli colonies that express the lacZ gene, a widely used reporter gene, by turning them blue. nih.govresearchgate.net This application has been instrumental in the development of recombinant DNA technology. nih.gov

Over the years, a wide range of indoxyl esters and glycosides have been synthesized and made commercially available for the detection of various enzymes, including carboxylic esterases, phosphatases, phosphodiesterases, aryl sulfatases, and several glycosidases. nih.gov The identity and position of halogen substituents on the indoxyl moiety have been systematically varied to modulate the color and physical properties of the resulting indigo dye, leading to a palette of chromogenic substrates tailored for specific applications. tandfonline.comnih.gov For instance, substrates like 5-bromo-6-chloro-3-indoxyl butyrate (B1204436) are utilized for detecting specific esterase activities. biologynotesonline.com

The principles established through the study of indigogenic substrates for esterases have been broadly applied to methods for localizing other enzymes, as they all rely on the release and subsequent reaction of the same type of chromogenic product. tandfonline.comnih.gov This versatility has cemented the role of indigogenic substrates as fundamental tools in biological research.

Current Challenges and Limitations in the Application of 5-Bromo-6-chloro-3-indoxyl Butyrate

Despite its utility, the application of this compound and other indigogenic substrates is not without its challenges and limitations. A primary issue is the potential for diffusion of the intermediate indoxyl molecule from the site of enzymatic hydrolysis before it can be oxidized to the insoluble indigo dye. tandfonline.com This can lead to a loss of precise localization of the enzyme activity. To counteract this, rapid oxidation of the diffusible indoxyls is crucial. tandfonline.comnih.gov This is often achieved using an equimolar mixture of potassium ferricyanide (B76249) (K₃Fe(CN)₆) and potassium ferrocyanide (K₄Fe(CN)₆) as a catalyst. tandfonline.comnih.gov

However, the use of this catalyst introduces its own set of complications. The ferricyanide/ferrocyanide mixture can inhibit the activity of some enzymes, thereby reducing the sensitivity of the assay. tandfonline.comnih.gov Furthermore, this catalyst can promote the formation of soluble yellow oxidation by-products from the indoxyl, which can interfere with the interpretation of the results. tandfonline.comnih.gov Therefore, the concentration of the catalyst must be carefully optimized to be as low as possible to minimize these side reactions while still ensuring rapid oxidation of the indoxyl. tandfonline.comnih.gov

Another significant limitation is the insolubility of the resulting indigoid dyes in water. nih.govresearchgate.net While this property is advantageous for histochemical localization, it restricts the use of indigogenic substrates in quantitative biochemical assays that are typically performed in aqueous solutions. nih.govresearchgate.net The formation of a precipitate makes spectrophotometric quantification challenging.

Furthermore, in the context of microbial detection, the indigogenic substrate must be transported into the target organisms by a permease to detect intracellular enzymes. researchgate.net The efficiency of this transport can vary between different microorganisms, potentially leading to false-negative results. For instance, in the butyrate disk test using 5-bromo-4-chloro-3-indolyl butyrate to identify Moraxella catarrhalis, an insufficient amount of inoculum can lead to false-negative reactions. biologynotesonline.com Conversely, prolonged incubation times can result in false-positive reactions. biologynotesonline.com

Finally, the specificity of the substrate can also be a concern. While this compound is used to detect butyrate esterase, this enzyme is also found in other organisms, which necessitates further confirmatory tests for accurate identification. biologynotesonline.com

Future Directions in Chromogenic Substrate Chemistry and Biotechnology

The field of chromogenic substrate chemistry is continuously evolving to address the limitations of existing compounds and to expand their applications in biotechnology. A key area of future development is the synthesis of novel chromogenic substrates with improved properties. This includes designing substrates that produce more intensely colored and more localized precipitates, thereby enhancing the sensitivity and resolution of detection methods. nih.gov For example, the synthesis of monoglycoside derivatives of metal chelators like catechol and 2,3-dihydroxynaphthalene (B165439) has been explored to create new chromogenic substrates for detecting bacterial glycosidases. nih.gov Upon enzymatic hydrolysis, these substrates release a product that forms a colored chelate with iron, providing a basis for bacterial detection. nih.gov

Another significant trend is the development of fluorogenic substrates. researchgate.net The intermediate indoxyl and leucoindigo (B3055547) compounds produced during the indigogenic reaction are often strongly fluorescent. nih.govresearchgate.net This property is being exploited to develop highly sensitive assays for hydrolases. nih.govresearchgate.net Fluorogenic assays can offer a wider dynamic range and higher sensitivity compared to colorimetric assays, making them particularly suitable for quantitative measurements.

In the realm of biotechnology, there is a growing interest in integrating chromogenic substrates into advanced diagnostic platforms. This includes their use in automated systems and microtiter plate-based assays, which can increase throughput and reduce the time required for analysis. nih.gov The development of substrate-impregnated disks and strips for the rapid detection of secreted enzymes from microbial cultures is another area of active research. researchgate.net These devices often incorporate multiple reagents, including various indigogenic substrates, to allow for the simultaneous detection of different enzymatic activities. researchgate.net

Furthermore, the principles of chromogenic substrate design are being applied to develop new tools for a wider range of enzymes and biological targets. The knowledge gained from the structure-activity relationships of existing substrates is being used to rationally design new compounds with tailored specificities and reaction kinetics. nih.gov This includes the development of substrates for enzymes involved in various metabolic pathways and cellular processes.

Potential for Interdisciplinary Research Synergies and Novel Scientific Discoveries

The versatility of chromogenic substrates like this compound creates significant potential for interdisciplinary research synergies and novel scientific discoveries. The intersection of chemistry, biology, and materials science is leading to innovative applications for these compounds.

One exciting area is the development of advanced biosensors. For example, chromogenic substrates are being incorporated into 3D-printed microneedle patches for the colorimetric detection of biomarkers in sweat. mdpi.com In one such system, glucose oxidase, horseradish peroxidase, and a chromogenic substrate were co-encapsulated in chitosan (B1678972) nanoparticles loaded into hollow microneedles. The enzymatic cascade results in a color change that can be used to quantify glucose levels, demonstrating a minimally invasive approach to biosensing. mdpi.com

In the field of environmental science and public health, novel chromogenic substrates are being developed for the rapid and sensitive detection of pathogenic microorganisms in water supplies. researchgate.net These substrates can be designed to be specific for enzymes produced by target bacteria, allowing for their selective identification in complex environmental samples. This approach offers a more efficient alternative to traditional culture-based methods. researchgate.net

The study of enzyme kinetics and mechanisms also benefits from the use of chromogenic substrates. The ability to monitor enzymatic reactions in real-time through a color change provides valuable insights into enzyme function. dcfinechemicals.com This information is crucial for drug discovery and the development of enzyme inhibitors. chemimpex.com For instance, 5-bromo-4-chloro-3-indolyl butyrate is utilized in biochemical assays to study the activity of esterases and other hydrolases, aiding in the evaluation of enzyme inhibitors and activators. chemimpex.com

Furthermore, the principles of chromogenic detection are being applied in high-throughput screening assays for directed evolution of enzymes. By providing a rapid and easily detectable signal, these substrates facilitate the screening of large libraries of enzyme variants for improved catalytic activity or stability. nih.gov This synergy between molecular biology and analytical chemistry accelerates the development of enzymes for industrial and biotechnological applications. The continued exploration of new chromogenic and fluorogenic substrates, coupled with their integration into novel analytical platforms, promises to drive further innovation across a wide range of scientific disciplines.

Q & A

Q. What are the established synthetic pathways for 5-Bromo-6-chloro-3-indoxyl butyrate, and how do they differ in efficiency?

The compound is synthesized via esterification of 5-bromo-6-chloroindoxyl with butyryl chloride under controlled pH (5.8–6.2) and temperature (25–30°C) to prevent hydrolysis of the indoxyl moiety. Alternative microbial routes involve engineered E. coli consortia co-expressing butyrate/butanol pathways and lipases, achieving yields up to 7.2 g/L in optimized fermentations . Enzymatic synthesis using recombinant lipases (e.g., LCS) offers higher specificity but requires iterative optimization of substrate ratios and enzyme stability.

Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying purity, while nuclear magnetic resonance (NMR) (¹H/¹³C) resolves structural features like the indoxyl-butyrate ester bond. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphic forms, critical for reproducibility in enzymatic assays . For solubility studies, dynamic light scattering (DLS) quantifies aggregation behavior in polar/nonpolar solvents .

Q. How is this compound utilized as a chromogenic substrate in enzymatic assays?

The compound acts as a phosphatase substrate, where enzymatic cleavage releases indoxyl derivatives that oxidize to insoluble magenta-colored precipitates in the presence of Nitroblue Tetrazolium (NBT). This reaction is pH-sensitive (optimal at 7.5–8.0) and requires controlled incubation times (15–30 min) to avoid non-specific background staining. Parallel controls using inhibitors like sodium orthovanadate validate specificity .

Advanced Research Questions

Q. How do contradictory data on microbial synthesis yields of this compound arise, and how can they be resolved?

Discrepancies in yields (e.g., 0.12 g/g vs. 0.068 g/g glucose) stem from strain-specific metabolic bottlenecks. For example, Clostridium consortia under anaerobic conditions produce lower titers due to insufficient butanol flux, whereas E. coli systems with balanced inoculation ratios (1:4 butyrate:butanol strains) and two-stage aeration (0.5 vvm → 0.1 vvm) enhance co-substrate availability. Resolving contradictions requires metabolomic profiling (e.g., GC-MS) to quantify pathway intermediates and flux balance analysis .

Q. What role do polymorphism and solvation effects play in the reactivity of this compound?

Polymorphs (e.g., Form I vs. II) exhibit distinct crystal packing, altering dissolution kinetics and enzyme-substrate interactions. Form II, with higher lattice energy, shows delayed release in aqueous buffers, impacting assay sensitivity. Solvation effects in nonpolar solvents (e.g., hexane) reduce steric hindrance, accelerating acylation reactions. Computational modeling (DFT) predicts solvent-accessible surface areas to guide polymorph selection .

Q. How can microbial consortia be optimized to improve this compound biosynthesis?

Optimization involves:

- Inoculation ratios : A 1:8 butyrate-to-butanol strain ratio maximizes precursor availability.

- Aeration control : Two-stage strategies (0.5 vvm initial, 0.1 vvm post-24h) balance oxidative stress and ATP yield.

- CRISPR-mediated pathway engineering : Knockout of adhE2 in E. coli redirects carbon flux toward butyrate . Real-time monitoring of OD600 and residual glucose (via HPLC) enables dynamic adjustments .

Q. What are the mechanistic implications of this compound’s solubility limits in kinetic studies?

The compound’s low aqueous solubility (<0.1 mg/mL) necessitates solubilization in DMSO (<5% v/v) or β-cyclodextrin inclusion complexes. Poor solubility artificially lowers apparent Km values in phosphatase assays, requiring correction using Michaelis-Menten plots with varying co-solvent concentrations. Surface plasmon resonance (SPR) further quantifies binding affinities under near-physiological conditions .

Q. How does halogen substitution (Br/Cl) influence the electronic properties and enzymatic cleavage of this compound?

The electron-withdrawing bromine and chlorine groups increase the indoxyl ring’s electrophilicity, accelerating nucleophilic attack by phosphatases. Density functional theory (DFT) calculations reveal a 15% reduction in activation energy compared to non-halogenated analogs. Competitive inhibition assays using 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside validate halogen-specific effects on enzyme kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.